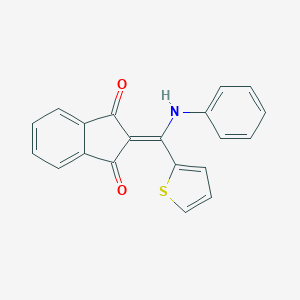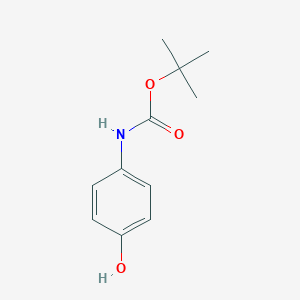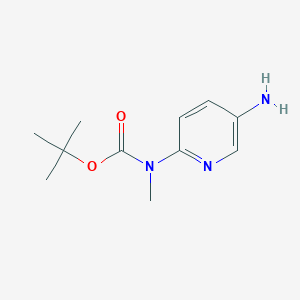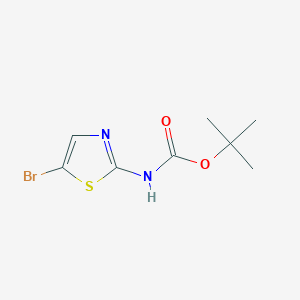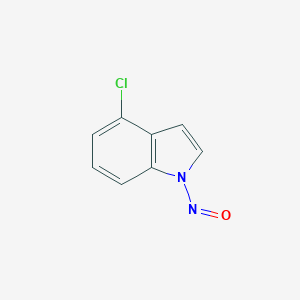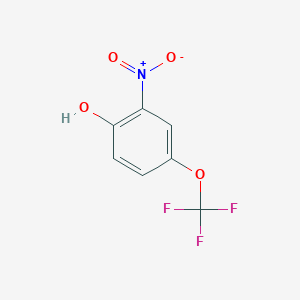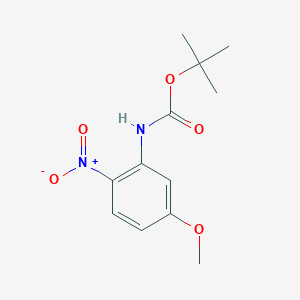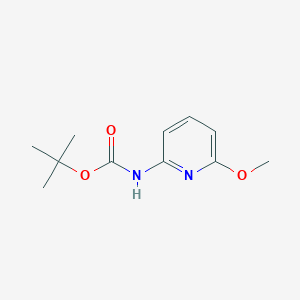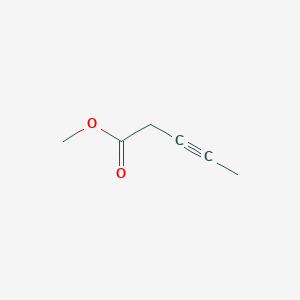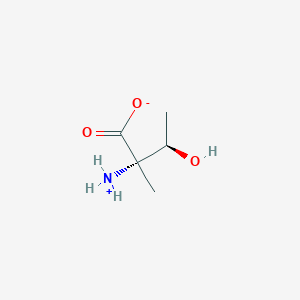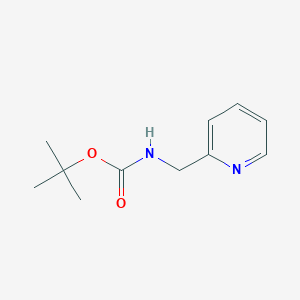
N-Boc-2-(aminomethyl)pyridine
Übersicht
Beschreibung
“N-Boc-2-(aminomethyl)pyridine” is a chemical compound with the empirical formula C15H22N2O4 . It is also known as 2-(N,N-Bis(Boc-amino))pyridine or 2-Pyridinylimidodicarbonic acid bis(1,1-dimethylethyl)ester .
Synthesis Analysis
A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis
The molecular weight of “N-Boc-2-(aminomethyl)pyridine” is 208.26 .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
“N-Boc-2-(aminomethyl)pyridine” has a density of 1.1±0.1 g/cm3, a boiling point of 330.0±25.0 °C at 760 mmHg, and a flash point of 153.4±23.2 °C . It has 4 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
N-Boc-2-(aminomethyl)pyridine: is utilized in the synthesis of various bioactive compounds. Its protected amine group allows for selective reactions, making it a valuable intermediate in the development of pharmaceuticals .
Peptide Coupling Reactions
This compound serves as an amine component in peptide coupling reactions. The Boc group protects the amine from unwanted side reactions, which is crucial for the synthesis of complex peptides .
Material Science Applications
The pyridine moiety of tert-Butyl (pyridin-2-ylmethyl)carbamate can bind to metals, making it useful in creating new materials with specific electronic or catalytic properties .
Organic Synthesis Methodologies
Researchers use this compound to develop novel organic synthesis methodologies. Its structure is versatile for creating new chemical reactions and pathways .
Agricultural Chemical Research
In agricultural chemical research, N-Boc-2-(aminomethyl)pyridine is used to create compounds that can act as growth agents or pesticides, contributing to enhanced crop protection .
Trypanocidal Activity
The compound has been used in the preparation of analogs displaying potent trypanocidal activity, which is significant in the treatment of diseases like sleeping sickness .
Antibacterial Drug Synthesis
It’s an important intermediate in the synthesis of new antibacterial drugs, such as ceftolozane, which shows strong activity against resistant bacterial strains .
Chemical Biology
tert-Butyl (pyridin-2-ylmethyl)carbamate: is involved in chemical biology studies to understand biological processes at a molecular level, potentially leading to breakthroughs in medical treatments .
Wirkmechanismus
N-Boc-2-(aminomethyl)pyridine, also known as tert-Butyl (pyridin-2-ylmethyl)carbamate, is a chemical compound with the molecular formula C11H16N2O2 . This compound is used in various chemical reactions, particularly in the synthesis of amides
Target of Action
It’s known that this compound is used in the synthesis of amides , suggesting that it may interact with carboxylic acids or their derivatives during the reaction.
Mode of Action
N-Boc-2-(aminomethyl)pyridine is used in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
Given its role in the synthesis of amides , it can be inferred that it may influence pathways involving these compounds.
Result of Action
It’s known that this compound is used in the synthesis of amides , suggesting that its action results in the formation of these compounds.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-(pyridin-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVWMMAKYQABGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476942 | |
| Record name | N-Boc-2-(aminomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-(aminomethyl)pyridine | |
CAS RN |
134807-28-6 | |
| Record name | N-Boc-2-(aminomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-aminomethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



